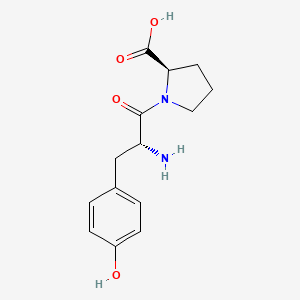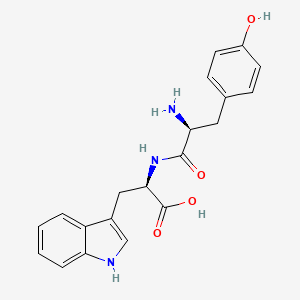
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran is a complex organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a thiophene ring substituted with a methylthio group and a benzofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group or to hydrogenate the benzofuran ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or benzofuran rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of hydrogenated benzofuran derivatives.
Applications De Recherche Scientifique
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzothiophene: Similar structure but with a benzothiophene moiety instead of benzofuran.
2-Methyl-3-(2-(methylthio)thiophen-3-yl)indole: Contains an indole ring instead of benzofuran.
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzene: Lacks the furan ring, having a benzene ring instead.
Uniqueness
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran is unique due to the presence of both benzofuran and thiophene rings, which confer distinct electronic and steric properties. This combination allows for unique interactions with biological targets and materials, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
88674-04-8 |
|---|---|
Formule moléculaire |
C14H12OS2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
2-methyl-3-(2-methylsulfanylthiophen-3-yl)-1-benzofuran |
InChI |
InChI=1S/C14H12OS2/c1-9-13(11-7-8-17-14(11)16-2)10-5-3-4-6-12(10)15-9/h3-8H,1-2H3 |
Clé InChI |
HQMFUKGTVSPSLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2O1)C3=C(SC=C3)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)

![[Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)


![3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B15210267.png)



![Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B15210307.png)


